Dodecanoyl-Coenzyme A lithium salt

Fatty acid elongation enzyme kinetics substrate affinity

Dodecanoyl-Coenzyme A lithium salt is the biochemically validated C12 acyl-CoA for β-oxidation, fatty acid elongation, and acyltransferase assays. The lithium counter-ion confers aqueous solubility absent in the water-insoluble free acid form. Km of 0.05 mM in yeast elongation—16.6-fold lower than decanoyl-CoA—positions it as the kinetically optimal C12 substrate. MALDI-TOF-MS validated as the firefly luciferase acyl-CoA synthetase product standard. Substituting chain length or counter-ion introduces systematic kinetic and solubility errors that cannot be corrected by concentration adjustment. Lyophilized powder, ≥90% HPLC.

Molecular Formula C33H57LiN7O17P3S
Molecular Weight 955.8 g/mol
Cat. No. B12058926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanoyl-Coenzyme A lithium salt
Molecular FormulaC33H57LiN7O17P3S
Molecular Weight955.8 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1
InChIKeyFWNUZMNRIPYTPZ-CDSRRKEDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecanoyl-Coenzyme A Lithium Salt: A C12 Saturated Fatty Acyl-CoA for Quantitative Lipid Metabolism and Enzymology Research


Dodecanoyl-Coenzyme A lithium salt (CAS 190063-12-8; synonyms: lauroyl-CoA lithium salt, C12-CoA) is the lithium salt form of a medium-chain (C12) saturated fatty acyl-coenzyme A thioester, formally resulting from condensation of the thiol group of coenzyme A with dodecanoic (lauric) acid [1]. It functions as an obligate acyl donor in fatty acid β-oxidation, lipid biosynthesis, and acyltransferase reactions, and is catalogued as a substrate for over 115 distinct enzyme-catalyzed reactions in the BRENDA enzyme database [2]. Commercially available at ≥90–95% purity (HPLC), it is supplied as a lyophilized powder stored at −20 °C, with verified shelf stability of ≥4 years under recommended conditions .

Why Dodecanoyl-Coenzyme A Lithium Salt Cannot Be Replaced by Generic Acyl-CoA Analogs or Alternative Salt Forms


Acyl-CoA compounds are not functionally interchangeable across chain lengths or counter-ion forms. The C12 lauroyl moiety occupies a distinct substrate-recognition niche: enzymes such as the yeast fatty acid elongation system exhibit a ~16.6-fold lower Km for lauroyl-CoA (0.05 mM) versus decanoyl-CoA (0.83 mM) [1], while the medium-chain acyl-thioester hydrolase of lactating rabbit mammary gland displays its absolute maximum catalytic rate (up to 2010 nmol/min/mg) exclusively with dodecanoyl-CoA among C10–C16 substrates [2]. Furthermore, the lithium counter-ion is not an inert bystander: the free acid form of lauroyl-CoA is classified as practically insoluble in water by the Human Metabolome Database [3], whereas the lithium salt form confers measurably enhanced aqueous solubility and reactivity critical for reproducible in vitro enzymology . Substituting a different chain length (e.g., octanoyl-CoA or myristoyl-CoA) or a non-lithium salt form will alter kinetic parameters, solubility profiles, and assay reproducibility in ways that cannot be corrected by simple concentration adjustment.

Quantitative Differentiation Evidence for Dodecanoyl-Coenzyme A Lithium Salt Versus Closest Acyl-CoA Analogs


Yeast Fatty Acid Elongation System: Lauroyl-CoA Exhibits 6.6-Fold Lower Km Than Octanoyl-CoA and 16.6-Fold Lower Than Decanoyl-CoA

In a direct head-to-head comparison of acyl-CoA primers across chain lengths C8–C16 in the yeast fatty acid elongation system, lauroyl-CoA (C12) exhibited the lowest Michaelis constant (Km) among all tested substrates: Km = 0.05 mM for lauroyl-CoA, compared with 0.33 mM for octanoyl-CoA (C8), 0.83 mM for decanoyl-CoA (C10), 0.4 mM for myristoyl-CoA (C14), and 0.13 mM for palmitoyl-CoA (C16). This represents a 6.6-fold affinity advantage over the immediately shorter-chain homolog decanoyl-CoA and a 16.6-fold advantage over octanoyl-CoA [1].

Fatty acid elongation enzyme kinetics substrate affinity Saccharomyces cerevisiae

Single-Chain Acyl-CoA Carboxylase: Lauroyl-CoA Km (19 µM) Is 1.7-Fold Lower Than Decanoyl-CoA and 1.4-Fold Lower Than Myristoyl-CoA

In a comprehensive kinetic characterization of a single-chain, multi-domain long-chain acyl-CoA carboxylase published in Nature, lauroyl-CoA (C12) displayed a Km of 0.019 ± 0.003 mM and kcat of 0.24 ± 0.005 s⁻¹. By comparison, the immediate shorter homolog decanoyl-CoA (C10) exhibited a Km of 0.033 ± 0.005 mM (1.7-fold higher), and the immediate longer homolog myristoyl-CoA (C14) exhibited a Km of 0.026 ± 0.002 mM (1.4-fold higher). The catalytic efficiency (kcat/Km) for lauroyl-CoA (12.6 s⁻¹·mM⁻¹) exceeded that of both decanoyl-CoA (8.5 s⁻¹·mM⁻¹) and myristoyl-CoA (17.3 s⁻¹·mM⁻¹) [1]. Palmitoyl-CoA (C16) showed an even lower Km (0.0058 mM) but with substantially reduced kcat (0.16 s⁻¹), indicative of distinct substrate-processing behavior.

Acyl-CoA carboxylase substrate specificity carboxylation metabolic engineering

Mammary Gland Acyl-Thioester Hydrolase: Dodecanoyl-CoA Elicits Maximum Catalytic Rate Among All C10–C16 Acyl-CoA Substrates

In a foundational biochemical study of the medium-chain acyl-thioester hydrolase purified from lactating-rabbit mammary gland — the enzyme responsible for terminating fatty acid synthesis and determining milk-fat chain-length distribution — dodecanoyl-CoA was identified as the substrate eliciting the greatest hydrolytic activity across the full C10–C16 acyl-CoA panel. Across three independent enzyme preparations, specific activities of 305, 1130, and 2010 nmol dodecanoyl-CoA hydrolyzed/min/mg protein were measured at a substrate concentration of 56 µM [1]. This chain-length preference is biologically meaningful: the enzyme evolved to terminate elongation preferentially at C12, matching the physiological medium-chain fatty acid profile of rabbit milk.

Acyl-thioester hydrolase chain termination fatty acid synthesis mammary gland biochemistry

Lithium Salt Versus Free Acid: Enhanced Aqueous Solubility for Reproducible In Vitro Enzymology

The free acid form of lauroyl-CoA (CAS 6244-92-4) is classified as 'a very hydrophobic molecule, practically insoluble in water' by the Human Metabolome Database and Yeast Metabolome Database [1][2], with an ALOGPS-predicted water solubility of approximately 2.59 mg/L [2]. In contrast, the lithium salt form (CAS 190063-12-8) is described as 'soluble in water' by multiple independent vendors [3], with Santa Cruz Biotechnology explicitly noting that the lithium counter-ion 'enhances its solubility and reactivity, making it an invaluable tool in enzymatic assays' . Cayman Chemical quantifies the lithium salt solubility as 'Sparingly Soluble: 1–10 mg/mL' in acetonitrile:water (1:1) , representing at minimum a ~385-fold improvement in achievable solution concentration compared to the predicted aqueous solubility of the free acid.

Acyl-CoA solubility salt form selection in vitro assay aqueous buffer compatibility

Firefly Luciferase Acyl-CoA Synthetase Activity: Lauric Acid (C12) Is the Most Suitable Substrate, with Lauroyl-CoA as the Definitive Reaction Product

Firefly luciferase (Photinus pyralis) was discovered to be a bifunctional enzyme possessing both luciferase and long-chain fatty acyl-CoA synthetase activities. In a systematic investigation of substrate specificity across a homologous series of saturated fatty acids, lauric acid (C12) was identified as the most suitable substrate for the acyl-CoA synthetase activity of both firefly luciferase and its Drosophila ortholog CG6178. The reaction product — lauroyl-CoA — was unambiguously identified by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) [1]. Sigma-Aldrich and multiple independent vendors now explicitly recommend lauroyl-CoA lithium salt as 'suitable for use as a standard to analyse the reaction product of lauric acid with firefly luciferase' . Phylogenetic analysis further revealed that these insect acyl-CoA synthetases belong to the plant 4-coumarate:CoA ligase group, distinct from mammalian medium- and long-chain acyl-CoA synthetases [1].

Firefly luciferase acyl-CoA synthetase bioluminescence substrate specificity MALDI-TOF

Verified Shelf Stability: ≥4 Years at −20°C, Exceeding Common Acyl-CoA Stability Benchmarks

Acyl-CoA thioesters are intrinsically labile compounds susceptible to hydrolytic degradation at the thioester bond. Cayman Chemical certifies the lithium salt of lauroyl-CoA with a stability rating of ≥4 years when stored as a solid at −20°C . This substantially exceeds the stability specifications reported for the free acid form (≥2 years at −20°C [1]) and for the sodium salt form (≥2 years at −20°C [2]) from the same specialty biochemical supplier (Amerigo Scientific), as well as the 3-year powder stability reported for generic lauroyl-CoA formulations by other vendors . The ≥4-year specification provides procurement-level assurance for multi-year research programs.

Product stability long-term storage quality assurance acyl-CoA hydrolysis

Evidence-Backed Application Scenarios for Dodecanoyl-Coenzyme A Lithium Salt in Research and Industrial Settings


Medium-Chain Fatty Acid Elongation and β-Oxidation Kinetic Studies Requiring a C12 Reference Substrate

Investigators characterizing fatty acid elongation systems or mitochondrial/peroxisomal β-oxidation enzymes should select lauroyl-CoA lithium salt as the C12 reference substrate. The yeast elongation system data demonstrate that lauroyl-CoA exhibits a Km of 0.05 mM — 6.6-fold lower than octanoyl-CoA and 16.6-fold lower than decanoyl-CoA [1] — making it the kinetically optimal primer for medium-chain elongation assays. The aqueous solubility conferred by the lithium counter-ion ensures that millimolar stock solutions can be reliably prepared without organic co-solvents that may perturb membrane-associated enzyme systems . This compound is the appropriate substrate for VLCFA synthesis studies and for laboratories screening elongation inhibitors where chain-length-dependent kinetic parameters must be resolved.

Firefly Luciferase-Based Acyl-CoA Synthetase Assays and Coupled Luminescence Detection Systems

For laboratories employing the firefly luciferase bifunctional enzyme system to measure fatty acyl-CoA synthetase activity, lauroyl-CoA lithium salt serves as the biochemically validated reaction product standard. The 2005 characterization by Oba et al. established that lauric acid (C12) is the most suitable substrate for firefly luciferase acyl-CoA synthetase activity, with lauroyl-CoA unambiguously identified as the product by MALDI-TOF-MS [2]. Sigma-Aldrich explicitly recommends this compound as a standard for analyzing the reaction product of lauric acid with firefly luciferase . Use of alternate-chain-length acyl-CoA standards (e.g., octanoyl-CoA or palmitoyl-CoA) for calibration in this assay system will not correspond to the enzyme's preferred substrate-product pair and will compromise quantitative accuracy.

Acyl-CoA Carboxylase and Metabolic Engineering Studies Requiring Precise Km Discrimination Across Chain Lengths

The single-chain acyl-CoA carboxylase kinetic data from Nature (2015) demonstrate that lauroyl-CoA occupies a quantitatively distinct kinetic position: Km = 0.019 ± 0.003 mM, which is 1.74-fold lower than decanoyl-CoA (C10) and 1.37-fold lower than myristoyl-CoA (C14), with a catalytic efficiency (kcat/Km = 12.6 s⁻¹·mM⁻¹) intermediate between these two adjacent homologs [3]. For metabolic engineering projects aimed at producing specific medium-chain fatty acid derivatives or for carboxylase inhibitor screening, lauroyl-CoA lithium salt is the mandatory C12 substrate for establishing accurate Km and kcat baselines. Using decanoyl-CoA or myristoyl-CoA as a proxy for C12 activity will introduce systematic error into kinetic parameter determination.

Medium-Chain Thioesterase Characterization and Chain-Termination Mechanism Studies

The classic Knudsen et al. (1976) purification and characterization of the medium-chain acyl-thioester hydrolase from lactating-rabbit mammary gland identified dodecanoyl-CoA as the substrate eliciting the absolute maximum hydrolytic rate (up to 2010 nmol/min/mg) across the entire C10–C16 panel [4]. For any laboratory studying thioesterase-mediated chain termination in fatty acid biosynthesis — whether from mammalian, plant, or microbial sources — dodecanoyl-CoA lithium salt is the essential substrate for determining Vmax, establishing structure-activity relationships, and benchmarking mutant or engineered thioesterase variants against the wild-type enzyme's chain-length preference profile.

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